molecular formula C13H19NO3 B554726 O-tert-Butyl-L-tyrosine CAS No. 18822-59-8

O-tert-Butyl-L-tyrosine

Cat. No. B554726
CAS RN: 18822-59-8
M. Wt: 237.29 g/mol
InChI Key: SNZIFNXFAFKRKT-NSHDSACASA-N
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Description

O-tert-Butyl-L-tyrosine belongs to L-tyrosine compounds . It has a chiral center, so it can exist in two enantiomers and has optical activity . It is commonly used in peptide synthesis as an amino acid protection monomer .


Synthesis Analysis

O-tert-Butyl-L-tyrosine can be synthesized by suspending it in a solution of dioxane and conducting an acylation reaction with fluorenyl methaneoxycarbonyl azide . After the reaction, the crude product is extracted with ethyl acetate under pH 9-10 conditions . The extracted product is then purified through recrystallization .


Molecular Structure Analysis

The molecular formula of O-tert-Butyl-L-tyrosine is C13H19NO3 . It contains a chiral center, which allows it to exist in two enantiomeric forms .


Chemical Reactions Analysis

O-tert-Butyl-L-tyrosine is used in peptide synthesis as an amino acid protection monomer . It is involved in acylation reactions with fluorenyl methaneoxycarbonyl azide .


Physical And Chemical Properties Analysis

O-tert-Butyl-L-tyrosine is a solid at 20°C . It has a molecular weight of 237.30 . It appears as a white to almost white powder or crystal .

Scientific Research Applications

NMR Tag for High-Molecular-Weight Systems

O-tert-Butyl-L-tyrosine (Tby) is highlighted for its utility as an NMR tag in studying high-molecular-weight systems. The tert-butyl group of Tby offers a distinctive NMR signal, which is beneficial in observing one-dimensional (1)H NMR spectra without isotope labeling. This property has been successfully leveraged to analyze the structure and behavior of proteins, even in large complexes such as the Bacillus stearothermophilus DnaB hexamer (320 kDa). Moreover, the pronounced signal of the Tby tert-butyl group’s (1)H NMR signal allows for the measurement of dissociation constants (Kd) using less concentrated protein solutions, thus facilitating the study of ligand-binding affinities in protein research with heightened sensitivity and precision (Chen et al., 2015).

Synthesis of Radioactive Tracers for Positron Emission Tomography

O-tert-Butyl-L-tyrosine serves as a precursor in the synthesis of derivatives for O-(2-fluoroethyl)-L-tyrosine (FET), a compound used in positron emission tomography (PET) for tumor imaging. The synthesis process involves esterification, protection of the amine group, and nucleophilic substitution, highlighting the compound's significance in creating diagnostic tracers that aid in the detection and monitoring of tumors (Liu Chun-yan & Jiang Shen-de, 2011).

Synthesis of Highly Fluorinated Amino Acids for NMR Spectroscopy

The compound has been used in the synthesis of highly fluorinated amino acids, such as Fmoc-perfluoro-tert-butyl tyrosine. These amino acids are detectable in very low concentrations by NMR spectroscopy, owing to their chemically equivalent fluorines which present as a sharp singlet in 19F NMR. This synthesis highlights the potential of O-tert-Butyl-L-tyrosine derivatives in enhancing the sensitivity and specificity of NMR-based studies (Tressler & Zondlo, 2016).

Synthesis of Precursors for Biotechnological Production

O-tert-Butyl-L-tyrosine derivatives have been synthesized as precursors for various biochemical applications. For instance, the compound has been used in the preparation of protected L-serine and L-tyrosine, showcasing its role in the synthesis of intermediates that are crucial for further chemical transformations or pharmaceutical applications (Cheng, 2004).

Safety And Hazards

When handling O-tert-Butyl-L-tyrosine, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .

Future Directions

O-tert-Butyl-L-tyrosine is currently used in peptide synthesis . Given its role in this process, future research could explore its potential in the synthesis of more complex peptides or proteins. Additionally, its enantiomeric properties could be of interest in the study of chiral molecules and their interactions.

properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIFNXFAFKRKT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428576
Record name O-tert-Butyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-tert-Butyl-L-tyrosine

CAS RN

18822-59-8
Record name O-tert-Butyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, O-(1,1-dimethylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
JG Adamson, MA Blaskovich… - The Journal of …, 1991 - ACS Publications
1cR= H 2c R= CH3 group. 1 2" 3 Although these IV-Fmoc-O-tert-butyl amino acids are commercially available, they are expensive and often impure. The reported procedures for the …
Number of citations: 51 pubs.acs.org
YP Shvachkin, VG Mishina - Chemistry of Natural Compounds, 1979 - Springer
… (III), the methyl ester of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (IV), S-… O-tert-butyl-L-tyrosine (VII), the methyl ester of Ne-benzyloxycarbonyl-L-asparaginyl-O-tert-butyl-L-tyrosine …
Number of citations: 2 link.springer.com
YP Shvachkin, YN Tikhonov, OI Trifonova… - Chemistry of Natural …, 1979 - Springer
… pentachlorophenyl ester of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (VI), the pentafluorophenyl ester of N-benzyloxycarbonyl-O-tert'butyl-L-tyrosine (VII), the pentachlorophenyl …
Number of citations: 2 link.springer.com
R Cassano, A Trapani, ML Di Gioia… - International Journal of …, 2020 - Elsevier
… reactions between the appropriate N-tert-butyloxycarbonyl (Boc) protected starting polymers N,O-carboxymethyl chitosan and 6-carboxy chitosan and DA or O-tert-Butyl-L-tyrosine-tert-…
Number of citations: 23 www.sciencedirect.com
HMM Bastiaans, JL van der Baan… - The Journal of Organic …, 1997 - ACS Publications
… α,β-unsaturated γ-amino acid 4, was prepared by a Wadsworth−Emmons olefination of the aldehyde 29 (Scheme 3) derived from N-(tert-butyloxycarbonyl), O-tert-butyl-l-tyrosine methyl …
Number of citations: 100 pubs.acs.org
E Olivieri, B Gasch, G Quintard… - … Applied Materials & …, 2022 - ACS Publications
… Interestingly, the gel–sol–gel process using O-tert-butyl-l-tyrosine 1 in DMF could also be applied to obtain a chiroptical switching material of great potential for the development of logic …
Number of citations: 13 pubs.acs.org
A Bodanszky, M Bodanszky… - The Journal of …, 1980 - ACS Publications
… approach gave satisfactory results also in the subsequent lengthening of the chain with the derivatives of Fmoc-L-asparagine, Fmoc-L-leucine and finally IV-Fmoc-O-tert-butyl-L-tyrosine …
Number of citations: 67 pubs.acs.org
M Bodanszky, A Bodanszky, M Bodanszky… - The Practice of Peptide …, 1994 - Springer
A solution of l-phenylalanine methyl ester hydrochloride (5.4 g, 25 mmol) in water (20 ml) is treated with a solution of K 2 CO 3 (5.0 g, 36 mmol) in water (10 ml) and the mixture is …
Number of citations: 1 link.springer.com
N Gour, V Kshtriya, B Koshti, H Narode, S Naskar - 2021 - chemrxiv.org
We report the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH), carbobenzoxytryptophan (Z-Trp-OH), carbobenzoxytyrosine (Z-Tyr-OH) and N-(9-Fluorenylmethoxycarbonyl)-O-…
Number of citations: 1 chemrxiv.org
H Ma, X Yang, Z Lu, N Liu, Y Chen - PLoS One, 2014 - journals.plos.org
… either canonical (Val, Leu, Met, Phe and Tyr) or unnatural amino acids (UAAs) (4-cyano-L-phenylalanine, 4-methoxy-L-phenylalanine, 4-phenyl-L-phenyalanine, O-tert-butyl-L-tyrosine) …
Number of citations: 21 journals.plos.org

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